3-Methyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the protodeboronation of alkyl boronic esters using a radical mechanism. This method allows for the introduction of the trifluoromethyl group, which is crucial for the compound’s structure .
Molecular Structure Analysis
The molecular structure of 3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine consists of interconnected rings and functional groups. The trifluoromethyl group (-CF3) contributes to its electronegativity and overall reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its unique structure. For instance, it may undergo nucleophilic substitutions, cyclizations, or oxidative processes. Understanding its reactivity is essential for designing synthetic routes and exploring its applications .
Physical and Chemical Properties Analysis
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenesChemical Science, 10(24), 6207–6212. : Desai, N. C., Vaghani, H. V., Jethawa, A. M., & Khedkar, V. M. (2023). Crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylphenyl)methanoneNew Journal of Chemistry, 46(14), 8303–8323. : Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)pyridin-2-yl)piperidin-4-yl)methoxy)pyridazine as a novel PI3K inhibitor with antitumor activity. Retrieved from here. : Desai, N. C., Vaghani, H. V., Jethawa, A. M., & Khedkar, V. M. (2023). Crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-
Properties
IUPAC Name |
3-methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-2-5-16(23-22-12)25-11-13-6-8-24(9-7-13)15-4-3-14(10-21-15)17(18,19)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJFTZHUGRGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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